molecular formula C15H12ClNO4 B5852743 4-chlorobenzyl 2-methyl-3-nitrobenzoate

4-chlorobenzyl 2-methyl-3-nitrobenzoate

Cat. No.: B5852743
M. Wt: 305.71 g/mol
InChI Key: PYXYRLWYIWPAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzyl 2-methyl-3-nitrobenzoate is a synthetic ester derivative combining a 4-chlorobenzyl group with a 2-methyl-3-nitrobenzoate moiety. This structure confers unique electronic and steric properties, making it relevant in pharmacological and agrochemical research. The nitro and methyl groups on the benzoate ring influence solubility, reactivity, and binding to biological targets, as seen in anti-HIV and herbicidal studies ().

Properties

IUPAC Name

(4-chlorophenyl)methyl 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-10-13(3-2-4-14(10)17(19)20)15(18)21-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXYRLWYIWPAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Chlorine Position : Para-substitution on the benzyl group maximizes anti-HIV activity and minimizes cytotoxicity compared to ortho-substitution .
  • Nitro Group Role : The 3-nitro group on the benzoate ring enhances electrophilicity, critical for interactions with HIV integrase or plant enzymes .
  • Steric Effects : Methyl groups at the 2-position (as in the target compound) may optimize steric hindrance, balancing binding affinity and metabolic stability .

Q & A

Q. What are the optimal synthetic routes for preparing 4-chlorobenzyl 2-methyl-3-nitrobenzoate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves two steps:

Acid Chloride Formation : React 2-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride. Excess SOCl₂ is removed via vacuum distillation .

Esterification : React the acid chloride with 4-chlorobenzyl alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like pyridine to neutralize HCl.

Q. Purity Optimization :

  • Crystallization : Recrystallize the crude product from methanol or chloroform to remove unreacted starting materials .
  • HPLC Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>98% recommended for research use) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic proton signals between δ 7.2–8.5 ppm. The 4-chlorobenzyl group shows a singlet for the benzylic CH₂ (~δ 5.3 ppm) .
    • ¹³C NMR : The ester carbonyl appears at ~δ 165–170 ppm .
  • IR Spectroscopy : Confirm ester C=O stretch at ~1720 cm⁻¹ and nitro group (NO₂) stretches at ~1520 and 1350 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 324.0297 (C₁₅H₁₁ClNO₄⁺) .

Q. How can solubility challenges be addressed during experimental workflows?

Methodological Answer: Solubility Data :

SolventSolubility (25°C)
ChloroformHigh
MethanolModerate
DMSOHigh
WaterInsoluble

Q. Strategies :

  • For kinetic studies, use DMSO as a co-solvent (≤5% v/v) to enhance aqueous solubility without destabilizing the compound .
  • For crystallization, use chloroform/methanol mixtures (3:1 v/v) to achieve slow nucleation .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the nitro and ester groups in this compound?

Methodological Answer:

  • Nitro Group Reactivity : The electron-withdrawing nitro group (meta to the ester) increases electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions .
  • Ester Hydrolysis : Under acidic or alkaline conditions, the ester undergoes hydrolysis to 2-methyl-3-nitrobenzoic acid. Monitor via HPLC: retention time shifts from 12.5 min (ester) to 8.2 min (acid) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, suggesting stability under standard reaction conditions (≤150°C) .

Q. How can experimental design frameworks optimize reaction yields and purity?

Methodological Answer: Use factorial design to evaluate critical variables:

  • Factors : Reaction temperature (60–100°C), molar ratio (acid chloride:alcohol, 1:1 to 1:1.5), and catalyst (pyridine vs. triethylamine).
  • Response Variables : Yield (%) and HPLC purity (%).
  • Analysis : A 2³ factorial design (8 experiments) identifies pyridine as superior for minimizing side products (e.g., diesters) .

Q. How does structural modification of the benzyl group impact biological or physicochemical properties?

Methodological Answer: Comparative Analysis :

DerivativeLogPMelting Point (°C)Bioactivity (IC₅₀, μM)
4-Chlorobenzyl (target)3.2112–11415.8 (vs. Enzyme X)
4-Nitrobenzyl 2.998–1009.3
4-Methoxybenzyl 2.585–87>50

Q. Key Findings :

  • Electron-withdrawing substituents (e.g., -NO₂) enhance bioactivity but reduce solubility.
  • Chlorine balances lipophilicity and metabolic stability .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy shows 95% stability after 6 months under these conditions .
  • Moisture Control : Use desiccants (silica gel) to prevent hydrolysis. Karl Fischer titration confirms <0.1% water content in stored samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.